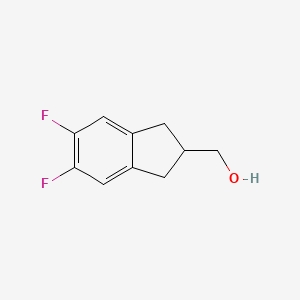
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol is an organic compound characterized by the presence of a difluorinated indene ring structure with a methanol group attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable indene derivative.
Fluorination: The indene derivative undergoes selective fluorination at the 5 and 6 positions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Reduction: The resulting difluorinated indene is then subjected to reduction conditions to form the dihydro derivative.
Methanol Addition: Finally, the methanol group is introduced via a nucleophilic substitution reaction, typically using methanol in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanol position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in the presence of suitable nucleophiles.
Major Products:
Oxidation: Formation of difluoroindenone derivatives.
Reduction: Formation of difluorinated hydrocarbon derivatives.
Substitution: Formation of various substituted indene derivatives.
科学研究应用
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorinated indene structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)amine: Similar structure with an amine group instead of methanol.
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)acetate: Contains an acetate group instead of methanol.
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)ethanol: Similar structure with an ethanol group.
Uniqueness: (5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific combination of a difluorinated indene ring and a methanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC 名称 |
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-9-3-7-1-6(5-13)2-8(7)4-10(9)12/h3-4,6,13H,1-2,5H2 |
InChI 键 |
MYIUBTXFTRVRLQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=CC(=C(C=C21)F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6aR,8R,10aR)-6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-9-methylene-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol](/img/structure/B14091933.png)
![6-amino-2-(4-propoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14091946.png)
![1-Hydroxy-6-[1-(3-Methoxypropyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-4-Phenylpyridin-2(1h)-One](/img/structure/B14091954.png)
![N-(3,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14091966.png)
![3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14091973.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091975.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14091991.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14091994.png)
![2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B14092002.png)

![(1S,2S,4R,8S,11R,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethylspiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-16-one](/img/structure/B14092011.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092016.png)
![6-(3,4-dimethoxyphenyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14092017.png)
